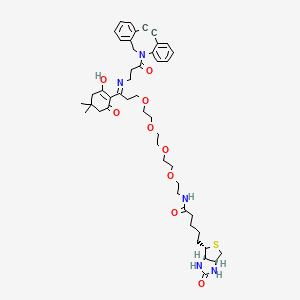

Dde Biotin-PEG4-DBCO

Description

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H61N5O9S/c1-47(2)29-39(53)44(40(54)30-47)36(48-19-17-43(56)52-31-35-11-4-3-9-33(35)15-16-34-10-5-6-12-38(34)52)18-21-58-23-25-60-27-28-61-26-24-59-22-20-49-42(55)14-8-7-13-41-45-37(32-62-41)50-46(57)51-45/h3-6,9-12,37,41,45,53H,7-8,13-14,17-32H2,1-2H3,(H,49,55)(H2,50,51,57)/t37-,41-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDLFOMKROBSCE-WALFPXMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H61N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dde Biotin-PEG4-DBCO

This compound is a versatile, multi-functional chemical probe designed for the selective labeling, capture, and release of biomolecules. This reagent integrates several key chemical functionalities: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin handle for high-affinity purification, a cleavable N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker, and a hydrophilic polyethylene glycol (PEG4) spacer. This combination makes it an invaluable tool in chemical biology, proteomics, and drug development for applications such as target identification, protein-protein interaction studies, and the development of PROTACs (PROteolysis TArgeting Chimeras).[1][2][3]

This guide provides a comprehensive overview of its properties, mechanism of action, applications, and detailed experimental protocols.

Core Properties and Specifications

This compound is a cleavable biotinylation reagent that enables the introduction of a biotin moiety onto azide-containing molecules through a highly efficient and biocompatible reaction.[1][4] The key components confer distinct advantages: the PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, the DBCO group allows for rapid and specific labeling of azide-modified targets without the need for a cytotoxic copper catalyst, the biotin group serves as a robust affinity tag for streptavidin-based enrichment, and the Dde linker permits the subsequent release of the captured molecule under mild conditions.

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

| Property | Value |

| CAS Number | 1807512-43-1 |

| Molecular Formula | C₄₇H₆₁N₅O₉S |

| Molecular Weight | 872.09 g/mol |

| Exact Mass | 871.4190 |

| Purity | Typically >95% |

| Appearance | Light yellow to yellow solid powder |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light. |

| DBCO UV Absorbance | ~310 nm |

| Elemental Analysis | C: 64.73%; H: 7.05%; N: 8.03%; O: 16.51%; S: 3.68% |

Mechanism of Action and Workflow

The utility of this compound is derived from two orthogonal chemical transformations: a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction for labeling and a hydrazine-mediated cleavage for release.

A. Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO group reacts specifically and efficiently with an azide-functionalized molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage. This reaction is bioorthogonal, meaning it proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without interfering with native biological functional groups. The absence of a copper catalyst makes this reaction ideal for live-cell labeling and in vivo studies.

B. Affinity Capture and Cleavage

Once the target molecule is biotinylated, it can be captured from a complex mixture using streptavidin-coated supports (e.g., magnetic beads). After isolating and washing the captured complex to remove non-specific binders, the target molecule can be released. The Dde linker is selectively cleaved by treatment with a mild solution of hydrazine (typically 2% in DMF or water), breaking the bond and releasing the biomolecule from the biotin-streptavidin complex. This cleavage step is crucial for downstream analysis, such as mass spectrometry, where the presence of the large biotin-streptavidin complex would interfere.

References

The Dde Cleavable Linker: A Technical Guide for Researchers and Drug Development Professionals

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker is a valuable tool in the fields of bioconjugation, proteomics, and drug development. Its defining feature is its selective cleavability under mild conditions, offering researchers precise control over the release of conjugated molecules. This technical guide provides an in-depth overview of the Dde linker, including its chemical properties, cleavage mechanisms, and key applications, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Structure and Cleavage Mechanism

The Dde group functions as a protecting group for primary amines.[1] Its chemical structure is characterized by a dimedone moiety, which is key to its cleavage mechanism. The Dde linker is stable under a variety of conditions, including those typically used in solid-phase peptide synthesis (SPPS), such as treatment with piperidine for Fmoc group removal.[2] However, it can be selectively cleaved by nucleophilic reagents like hydrazine or hydroxylamine.[1]

The cleavage mechanism involves a nucleophilic attack by hydrazine on the Dde group, leading to the formation of a stable pyrazole byproduct and the release of the deprotected amine. This reaction is highly efficient and proceeds under mild conditions, which is a significant advantage for sensitive biological molecules.[3]

Quantitative Data Summary

The efficiency and kinetics of Dde linker cleavage are critical for its successful application. The following tables summarize key quantitative data gathered from various studies.

Table 1: Dde Linker Cleavage Efficiency

| Cleavage Reagent | Concentration | Solvent | Temperature (°C) | Reaction Time | Cleavage Yield (%) | Reference |

| Hydrazine | 2% | DMF | Room Temperature | 10 min | >95 | [3] |

| Hydrazine | 2% | DMF | Room Temperature | 2 x 15 min | High | |

| Hydrazine | 4% | - | 40 | 60 min | - | |

| Hydroxylamine HCl / Imidazole | - | NMP | Room Temperature | - | - |

Table 2: Dde Linker Stability

| Condition | Observation | Reference |

| Physiological Conditions | Stable | |

| 20% Piperidine in DMF | Stable | |

| Neat Dimethylformamide (DMF) | Potential for migration to a free amine | |

| Piperidine in reaction medium | Can accelerate Dde migration |

Experimental Protocols

This section provides detailed methodologies for the application of the Dde linker in key research areas.

Solid-Phase Peptide Synthesis (SPPS)

The Dde group is frequently used to protect the ε-amino group of lysine, allowing for site-specific modifications of the peptide while it is still on the solid support.

Protocol for Dde Deprotection in SPPS:

-

Resin Washing: Wash the peptide-resin thoroughly with dimethylformamide (DMF) (3 times).

-

Cleavage Solution Preparation: Prepare a 2% (v/v) solution of hydrazine in DMF.

-

First Cleavage: Add the 2% hydrazine solution to the resin and agitate gently for 15 minutes at room temperature.

-

Resin Washing: Drain the cleavage solution and wash the resin with DMF (3 times).

-

Second Cleavage: Repeat the treatment with 2% hydrazine solution for another 15 minutes.

-

Final Washing: Drain the cleavage solution and wash the resin extensively with DMF (at least 5 times) to remove all traces of hydrazine and the cleavage byproduct.

-

Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the Dde group.

Bioconjugation and Proteomics

Dde linkers are instrumental in chemical proteomics for the enrichment and identification of proteins. A common strategy involves a trifunctional reagent containing a Dde linker, a biotin tag for affinity purification, and a reactive group for protein labeling.

Protocol for Protein Enrichment using a Dde-Biotin Linker:

-

Protein Labeling: Incubate the protein sample with a Dde-biotin-azide probe to label the target proteins.

-

Affinity Capture: Capture the biotinylated proteins using streptavidin-coated beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Cleavage and Elution: Elute the captured proteins by incubating the beads with a 2% aqueous hydrazine solution. This cleaves the Dde linker, releasing the proteins from the beads while the biotin tag remains bound.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are then processed for analysis by mass spectrometry (e.g., trypsin digestion, desalting).

Antibody-Drug Conjugates (ADCs)

The application of Dde linkers in the development of ADCs is an emerging area. In this context, the Dde linker can be used to attach a cytotoxic drug to an antibody. The cleavage of the linker at the target site would then release the drug, leading to cancer cell death.

Conceptual Workflow for ADC with Dde Linker:

-

Antibody Modification: Introduce a reactive handle onto the antibody, for example, by reducing disulfide bonds to generate free thiols.

-

Drug-Linker Synthesis: Synthesize a drug-linker construct containing the Dde linker and a reactive group that can couple to the modified antibody.

-

Conjugation: React the modified antibody with the drug-linker construct to form the ADC.

-

Purification: Purify the ADC to remove unconjugated antibody and excess drug-linker.

-

Mechanism of Action: The ADC binds to the target antigen on cancer cells and is internalized. Inside the cell, the Dde linker is cleaved, releasing the cytotoxic drug.

Conclusion

The Dde cleavable linker is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its stability under a range of conditions, combined with its specific and efficient cleavage, makes it highly suitable for applications requiring precise control over molecular release. From the synthesis of complex peptides to the targeted delivery of therapeutics, the Dde linker continues to be a valuable component in the development of innovative scientific and medical technologies. Further research into optimizing cleavage conditions and exploring new applications will undoubtedly expand its utility in the years to come.

References

- 1. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]

- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pivotal Role of the PEG4 Spacer in DBCO Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to DBCO and Copper-Free Click Chemistry

In the landscape of bioconjugation, the development of bioorthogonal chemistries—reactions that can occur in living systems without interfering with native biochemical processes—has been a transformative advancement. Among these, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "copper-free click chemistry," has gained prominence. This reaction enables the specific and efficient ligation of an azide-functionalized molecule with a strained alkyne.[1][2]

Dibenzocyclooctyne (DBCO) reagents are among the most widely used strained alkynes for SPAAC due to their high reactivity and stability under physiological conditions.[3][4] However, the inherent hydrophobicity of the core DBCO structure can present challenges in aqueous biological systems, leading to issues with solubility and aggregation. To address these limitations, modern DBCO reagents frequently incorporate hydrophilic spacers. This guide provides an in-depth examination of the role of one of the most common spacers, tetraethylene glycol (PEG4), in enhancing the performance and utility of DBCO reagents for research and drug development applications, such as the synthesis of Antibody-Drug Conjugates (ADCs).[5]

Core Functions of the PEG4 Spacer

The integration of a PEG4 spacer into the structure of a DBCO reagent confers several critical advantages that address the inherent challenges of working with the hydrophobic DBCO moiety in aqueous environments.

Enhanced Aqueous Solubility and Reduced Aggregation

A primary challenge with non-PEGylated DBCO reagents is their poor solubility in the aqueous buffers required for most biological applications. This often necessitates the use of organic co-solvents like DMSO or DMF, which can be detrimental to sensitive biomolecules such as proteins, potentially causing denaturation if the concentration is too high.

The PEG4 spacer, composed of four repeating ethylene glycol units, is highly hydrophilic. Its inclusion dramatically improves the water solubility of the DBCO reagent. This enhancement allows for reactions to be performed in purely aqueous systems or with minimal organic co-solvent, thereby better preserving the native structure and function of biomolecules. Furthermore, the hydrophilic PEG4 chain helps prevent the aggregation of biomolecules after conjugation, a common issue when labeling with hydrophobic moieties that can lead to loss of function and potential immunogenicity.

Minimized Steric Hindrance and Improved Reaction Kinetics

The PEG4 spacer acts as a flexible, linear arm that physically distances the reactive DBCO group from the surface of the molecule to which it is attached. This separation is crucial for minimizing steric hindrance, which can occur when large, complex biomolecules (e.g., antibodies) are being conjugated. By extending the DBCO moiety away from the bulk of the biomolecule, the spacer allows for more efficient access by the azide-containing binding partner, leading to faster and more complete conjugation.

While direct kinetic comparisons between DBCO and DBCO-PEG4 are limited in the literature, studies on similar systems have quantitatively demonstrated the benefit of PEG spacers. For instance, the incorporation of a PEG5 linker in a DBCO-functionalized antibody was shown to increase the SPAAC reaction rate by an average of 31 ± 16% compared to a non-PEGylated counterpart, an effect attributed to reduced steric hindrance and improved accessibility of the DBCO group.

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing DBCO reagents with and without a PEG4 spacer.

Table 1: Comparison of Aqueous Solubility

| Reagent | Aqueous Solubility | Notes |

| DBCO-NHS Ester | Poorly soluble; requires organic co-solvent (DMSO/DMF) | Non-PEGylated DBCO reagents are inherently hydrophobic. |

| DBCO-PEG4-NHS Ester | Soluble up to 5.5 mM in aqueous buffers | The hydrophilic PEG4 spacer significantly improves water solubility. |

| DBCO-PEG4-Maleimide | Soluble up to 6.6 mM in aqueous buffers | Suitable for conjugation to thiol groups in aqueous media. |

Table 2: Comparison of SPAAC Reaction Kinetics

| Reagent System | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Finding |

| DBCO-Trastuzumab (Antibody) vs. Model Azides | Slower than PEGylated version | Steric hindrance from the antibody likely impedes the reaction. |

| DBCO-PEG5-Trastuzumab vs. Model Azides | 0.18 – 0.37 | The PEG spacer enhances reaction rates by an average of 31%, attributed to reduced steric hindrance. |

| Sulfo DBCO-amine (small molecule) vs. Model Azides | 0.27 – 1.22 | Represents a less sterically hindered system, resulting in faster kinetics compared to large antibody conjugates. |

Experimental Protocols

The following protocols provide detailed methodologies for common experiments involving DBCO-PEG4 reagents.

Protocol 1: Labeling of Proteins with DBCO-PEG4-NHS Ester

This protocol describes the conjugation of a DBCO-PEG4 linker to a protein via the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine residues).

Materials:

-

Protein solution (0.5–5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

DBCO-PEG4-NHS Ester

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer such as PBS. Buffers containing Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided. If necessary, perform a buffer exchange.

-

Prepare DBCO Reagent: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.

-

Conjugation Reaction: Add a 10- to 40-fold molar excess of the DBCO-PEG4-NHS ester solution to the protein sample. The optimal ratio may need to be determined empirically. The final concentration of DMSO should be kept below 15-20% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

Quench Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.

-

Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column or through dialysis against an appropriate storage buffer. The purified DBCO-labeled protein is now ready for the subsequent click reaction.

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of DBCO molecules per protein, can be determined using UV-Vis spectrophotometry.

Procedure:

-

Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified DBCO-labeled protein solution at 280 nm (A280) and 309 nm (A309). The peak at ~309 nm is characteristic of the DBCO group.

-

Calculate Protein Concentration: First, correct the A280 reading for the contribution of the DBCO group at that wavelength.

-

Corrected A280 = A280_measured - (A309_measured × CF)

-

The Correction Factor (CF) for DBCO is approximately 0.90 to 1.089.

-

Protein Concentration (M) = Corrected A280 / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate DBCO Concentration:

-

DBCO Concentration (M) = A309_measured / ε_DBCO

-

Where ε_DBCO is the molar extinction coefficient of the DBCO group, approximately 12,000 M⁻¹cm⁻¹.

-

-

Calculate DOL:

-

DOL = DBCO Concentration (M) / Protein Concentration (M)

-

Visualizations of Workflows and Relationships

The following diagrams, created using Graphviz, illustrate key processes and relationships involving DBCO-PEG4 reagents.

Caption: Key structural components of a DBCO-PEG4-NHS reagent and the functions of the PEG4 spacer.

Caption: Experimental workflow for labeling a protein with a DBCO-PEG4-NHS ester reagent.

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using DBCO-PEG4.

References

A Technical Guide to Copper-Free Click Chemistry with Dde Biotin-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Dde Biotin-PEG4-DBCO, a versatile heterobifunctional reagent, in copper-free click chemistry. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in bioconjugation, and its applications in proteomics and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a powerful tool in bioconjugation and chemical biology. Its unique trifunctional structure combines a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a biotin moiety for high-affinity purification, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. A polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making it an ideal reagent for a variety of applications.[1][2][3][4]

The DBCO group reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds readily in complex biological media without the need for a cytotoxic copper catalyst.[5] The biotin tag allows for the highly selective capture and enrichment of labeled biomolecules using streptavidin- or avidin-functionalized supports. The incorporated Dde linker provides the crucial advantage of releasing the captured molecule under mild conditions, preserving its integrity for downstream analysis.

Physicochemical and Reactivity Data

The following tables summarize the key physicochemical properties of this compound and the kinetics of the associated copper-free click chemistry reaction.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₇H₆₁N₅O₉S | |

| Molecular Weight | 872.09 g/mol | |

| CAS Number | 1807512-43-1 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | Store at -20°C, protect from light. |

| Reaction Parameter | Value | Reference(s) |

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | |

| Reactants | DBCO and Azide | |

| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.1 - 1.0 M⁻¹s⁻¹ | |

| Reaction Temperature | 4°C to 37°C | |

| Reaction Time | 4 - 12 hours (typical) |

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound.

Protocol for Copper-Free Click Chemistry: Labeling of an Azide-Containing Protein

This protocol describes the general procedure for labeling a protein containing an azide group with this compound.

Materials:

-

Azide-functionalized protein in an azide-free buffer (e.g., PBS, HEPES).

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.2-7.4 or other amine- and azide-free buffer.

-

Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Dissolve the reagent in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh.

-

-

Prepare the Protein Sample:

-

Dissolve or exchange the azide-containing protein into the Reaction Buffer at a concentration of 1-5 mg/mL.

-

Ensure the buffer is free of any azide-containing compounds.

-

-

Perform the Click Reaction:

-

Add the this compound stock solution to the protein solution. The recommended molar excess of the DBCO reagent to the protein is typically between 10-20 fold for protein concentrations greater than 1 mg/mL, and 20-40 fold for concentrations less than or equal to 1 mg/mL. For antibody-oligonucleotide conjugations, a 2-4 fold molar excess of the azide-modified oligonucleotide to the DBCO-functionalized antibody is recommended.

-

The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein denaturation.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purify the Labeled Protein:

-

Remove the excess, unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.

-

-

Characterization (Optional):

-

The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

Protocol for Affinity Capture of Biotinylated Proteins

This protocol describes the enrichment of proteins labeled with this compound using streptavidin-functionalized magnetic beads.

Materials:

-

Biotinylated protein sample from the previous protocol.

-

Streptavidin-functionalized magnetic beads.

-

Wash Buffer 1: PBS with 0.1% Tween-20.

-

Wash Buffer 2: PBS.

-

Magnetic rack.

Procedure:

-

Prepare the Streptavidin Beads:

-

Resuspend the streptavidin magnetic beads in the vial.

-

Transfer the desired amount of bead slurry to a new microcentrifuge tube.

-

Place the tube on a magnetic rack to capture the beads and carefully discard the supernatant.

-

Wash the beads three times with Wash Buffer 1.

-

-

Bind the Biotinylated Protein:

-

Add the biotinylated protein sample to the washed streptavidin beads.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow for efficient binding.

-

-

Wash the Beads:

-

Place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads three times with Wash Buffer 1 to remove non-specifically bound proteins.

-

Wash the beads twice with Wash Buffer 2 to remove the detergent.

-

Protocol for Dde Linker Cleavage and Elution of Captured Proteins

This protocol outlines the procedure for releasing the captured proteins from the streptavidin beads by cleaving the Dde linker.

Materials:

-

Protein-bound streptavidin beads from the previous protocol.

-

Cleavage Buffer: 2% (v/v) Hydrazine in PBS. This can be prepared from a hydrazine monohydrate solution.

-

Neutralization solution (optional, e.g., an acidic buffer to neutralize the basic hydrazine).

Procedure:

-

Prepare the Cleavage Buffer:

-

Prepare a 2% hydrazine solution in PBS immediately before use. Handle hydrazine with appropriate safety precautions in a well-ventilated fume hood.

-

-

Cleave the Dde Linker:

-

Resuspend the protein-bound beads in the Cleavage Buffer.

-

Incubate for 1-2 hours at room temperature with gentle rotation.

-

-

Elute the Released Protein:

-

Place the tube on the magnetic rack to capture the beads.

-

Carefully collect the supernatant containing the released protein. This is the eluted sample.

-

For maximal recovery, the cleavage step can be repeated with a fresh aliquot of Cleavage Buffer, and the supernatants can be pooled.

-

-

Downstream Processing:

-

The eluted protein sample can be further processed for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. If necessary, the hydrazine can be removed by dialysis or buffer exchange.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving this compound.

Caption: Proteomics workflow for the enrichment and release of azide-labeled proteins.

Caption: Workflow for the synthesis of a PROTAC using this compound.

Applications in Drug Development and Research

The unique features of this compound make it a valuable reagent in various research and drug development areas.

-

Proteomics: As illustrated in the workflow diagram, this reagent is ideal for activity-based protein profiling (ABPP) and for the identification and quantification of newly synthesized proteins. The ability to specifically label, capture, and then release target proteins allows for a cleaner sample for analysis by mass spectrometry, reducing background from non-specific binders.

-

PROTAC Development: In the rapidly evolving field of PROTACs, heterobifunctional linkers are essential for connecting a target protein ligand to an E3 ligase ligand. This compound can be used to synthesize PROTACs, with the biotin moiety serving as a purification handle during synthesis and the cleavable linker offering possibilities for modular design and analysis.

-

Bioconjugation and Drug Delivery: The ability to attach this linker to various biomolecules, including antibodies and peptides, opens up possibilities in targeted drug delivery. The biotin tag can be used for targeting or purification, while the copper-free click chemistry provides a robust method for conjugation.

Conclusion

This compound is a highly versatile and powerful reagent for researchers in the life sciences. Its combination of a bioorthogonal, copper-free click chemistry handle, a high-affinity purification tag, and a cleavable linker provides a complete solution for the labeling, enrichment, and analysis of biomolecules. The detailed protocols and workflows presented in this guide are intended to facilitate its successful implementation in a wide range of applications, from fundamental proteomics research to the development of novel therapeutics.

References

An In-Depth Technical Guide to Dde Biotin-PEG4-DBCO: A Versatile Tool for Drug Discovery and Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, applications, and experimental methodologies related to Dde Biotin-PEG4-DBCO, a trifunctional chemical probe essential for advanced biological research. This reagent integrates a cleavable N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker, a polyethylene glycol (PEG4) spacer, a biotin handle for affinity purification, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.

Core Properties and Specifications

This compound is a multifaceted molecule designed for the precise labeling and reversible capture of biomolecules. Its key features—a cleavable linker, a spacer arm to enhance solubility and reduce steric hindrance, a high-affinity purification tag, and a bioorthogonal reactive group—make it an invaluable tool in modern chemical biology.[1] The physicochemical properties of this reagent are summarized below.

| Property | Value | Reference |

| Chemical Formula | C47H61N5O9S | [2][3] |

| Molecular Weight | 872.09 g/mol | [2][3] |

| Exact Mass | 871.4190 | |

| CAS Number | 1807512-43-1 | |

| Appearance | Light yellow to yellow solid powder | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Key Applications in Research and Drug Development

The unique combination of functional moieties in this compound makes it suitable for a range of applications, most notably in the fields of proteomics and targeted protein degradation.

-

PROTAC (PROteolysis TArgeting Chimera) Synthesis: This reagent serves as a versatile linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The DBCO group allows for the straightforward conjugation of the linker to an azide-modified ligand for the target protein, while the other end of the PROTAC molecule binds to an E3 ligase.

-

Affinity Purification and Proteomics: The biotin moiety allows for the highly specific and strong interaction with streptavidin-coated resins, enabling the efficient enrichment of labeled biomolecules from complex mixtures such as cell lysates. The cleavable Dde linker is a critical feature, as it permits the release of the captured molecules under mild conditions, which is often essential for downstream analysis by mass spectrometry. This approach reduces the background noise often associated with on-bead digestion methods in proteomics experiments.

-

Bioconjugation: The DBCO group facilitates copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions, which are bioorthogonal, meaning they can be performed in a biological environment without interfering with native cellular processes. This allows for the specific labeling of azide-modified proteins, nucleic acids, or other biomolecules in living cells or in vitro.

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on the specific biomolecules and experimental conditions.

Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to an azide-modified protein.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare a stock solution of this compound: Dissolve the reagent in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare the protein solution: The protein should be at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Perform the conjugation reaction: Add a 2-5 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the protein and its concentration.

-

Purify the conjugate: Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired buffer.

-

Characterization (Optional): The successful conjugation can be confirmed by techniques such as SDS-PAGE followed by Western blot using a streptavidin-HRP conjugate, or by mass spectrometry.

Protocol 2: Cleavage of the Dde Protecting Group

This protocol outlines the release of the biotinylated molecule from an affinity matrix after capture.

Materials:

-

Biotinylated molecule captured on streptavidin-coated beads

-

N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

-

Prepare the cleavage solution: Prepare a solution of 2% (v/v) hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Wash the beads: After capturing the biotinylated molecule, wash the streptavidin beads thoroughly with a wash buffer to remove non-specifically bound proteins.

-

Perform the cleavage: Resuspend the beads in the 2% hydrazine/DMF solution.

-

Incubate for cleavage: Incubate the mixture at room temperature with gentle agitation. The recommended incubation time is typically short, for example, treating the resin three times for 3 minutes each. Optimization of the incubation time may be necessary.

-

Collect the eluate: Separate the beads from the supernatant, which now contains the released molecule.

-

Wash the beads: Wash the beads with DMF to recover any remaining released product and combine the washes with the initial eluate.

-

Prepare for downstream analysis: The collected eluate can then be processed for downstream applications such as mass spectrometry. This may involve buffer exchange or protein precipitation.

Visualizing Workflows and Pathways

To better illustrate the utility of this compound, the following diagrams depict key experimental workflows and a relevant signaling pathway.

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in drug discovery and proteomics. Its unique combination of a cleavable linker, a bioorthogonal reactive group, a solubility-enhancing spacer, and a high-affinity purification tag enables researchers to perform sophisticated experiments for protein labeling, purification, and targeted degradation. The detailed protocols and workflows provided in this guide serve as a foundation for the successful implementation of this reagent in the laboratory. As the fields of chemical biology and targeted therapeutics continue to evolve, the utility of well-designed chemical probes like this compound will undoubtedly continue to grow.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-Depth Technical Guide

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biochemical processes.[1][2] This powerful ligation technique facilitates the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1][3] At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, forming a stable triazole linkage.[1]

Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with biological molecules such as proteins, nucleic acids, and lipids. This exquisite selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms. The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne, and a variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties.

Quantitative Comparison of Cyclooctyne Reaction Rates

The selection of a cyclooctyne for a SPAAC reaction is a critical decision that directly impacts the efficiency and success of bioconjugation, imaging, and drug delivery applications. The reactivity of cyclooctynes is primarily governed by the degree of ring strain and electronic factors. More strained cyclooctynes exhibit faster reaction kinetics, a crucial attribute for applications requiring rapid labeling at low concentrations. The performance of different cyclooctynes is best assessed by comparing their second-order rate constants (k₂) for the reaction with a standard azide, typically benzyl azide.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DIBO | Benzyl Azide | ~0.17 - 0.7 | |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | |

| BCN | Benzyl Azide | ~0.06 - 0.14 | |

| DIFO | Benzyl Azide | ~0.076 | |

| ADIBO | Primary Azide (2-azidoethanol) | 0.90 | |

| ADIBO | Secondary Azide (2-azidopropanol) | 0.25 | |

| ADIBO | Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | |

| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | |

| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | |

| Tetra-fluorinated aromatic azide with cyclooctyne | Not specified | 3.60 |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Key Applications in Research and Drug Development

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

-

Live-Cell Imaging: The ability to perform SPAAC in living systems allows for the fluorescent labeling and tracking of biomolecules in real-time without perturbing their natural function.

-

Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

-

Drug Delivery: SPAAC is used to create targeted drug delivery systems by conjugating drugs to targeting moieties like antibodies or nanoparticles.

-

Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

-

Radiopharmaceuticals: SPAAC is used in the development of radiolabeled molecules for diagnostic imaging and therapy.

Experimental Protocols

Protocol 1: General Procedure for SPAAC-Mediated Bioconjugation

This protocol describes the labeling of an azide-modified protein with a cyclooctyne-containing probe.

Materials:

-

Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) dissolved in a compatible solvent (e.g., DMSO)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of the cyclooctyne-functionalized probe in DMSO at a concentration of 1-10 mM.

-

Ensure the azide-functionalized protein solution is at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.

-

-

Reaction Initiation:

-

In a reaction vial, add the protein solution.

-

While gently stirring, add the required volume of the cyclooctyne-probe stock solution. A 5- to 20-fold molar excess of the cyclooctyne probe over the protein is typically recommended to ensure efficient conjugation. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% (v/v) to maintain protein stability.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C. Incubation times can range from 1 to 24 hours, depending on the reactivity of the specific cyclooctyne derivative and the reactant concentrations.

-

-

Purification of the Conjugate:

-

Once the reaction is complete, remove the unreacted small molecule probe and any byproducts. For proteins, this is typically achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against the reaction buffer.

-

-

Characterization and Storage:

-

Confirm the successful conjugation and purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

Store the purified conjugate under appropriate conditions to maintain its stability.

-

Protocol 2: Determination of SPAAC Reaction Rates using UV-Visible Spectrophotometry

This method is particularly suitable for cyclooctynes with a distinct chromophore, such as DBCO, and relies on monitoring the decrease in absorbance as the cyclooctyne is consumed.

Materials:

-

DBCO derivative (e.g., sulfo-DBCO-amine)

-

Azide of interest (e.g., benzyl azide)

-

Appropriate buffer solution (e.g., PBS, HEPES)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Determine λ_max:

-

Determine the optimal absorbance wavelength (λ_max) for the DBCO derivative in the chosen buffer. For many DBCO compounds, this is around 308-309 nm.

-

-

Prepare Stock Solutions:

-

Prepare a stock solution of the DBCO derivative and the azide in the buffer.

-

-

Reaction Monitoring:

-

In a quartz cuvette, add a known concentration of the DBCO derivative.

-

Measure the initial absorbance at the λ_max.

-

Initiate the reaction by adding a known excess of the azide to the cuvette and start monitoring the absorbance over time.

-

Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

-

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The slope of the resulting line will give the pseudo-first-order rate constant (k').

-

Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.

-

Mandatory Visualizations

Caption: Core reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.

Caption: Workflow for targeted drug delivery using SPAAC.

References

The Dde Protecting Group: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, a cornerstone of modern peptide and organic synthesis. This guide provides a comprehensive overview of its applications, reaction mechanisms, and detailed experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Core Principles and Applications

The primary utility of the Dde group lies in its unique cleavage conditions. While stable to trifluoroacetic acid (TFA) and piperidine, it is readily removed by treatment with a dilute solution of hydrazine. This selective removal is foundational to the Fmoc/Dde orthogonal strategy, a standard approach for synthesizing complex peptides.

A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address issues of Dde group migration and partial loss during prolonged syntheses. While more robust, ivDde can be more challenging to remove, sometimes necessitating higher concentrations of hydrazine.

The applications of Dde and ivDde protecting groups are extensive and include the synthesis of:

-

Branched and di-epitopic peptides

-

Cyclic peptides

-

Template-assembled synthetic proteins (TASP)

-

Fluorescently-labeled peptides

-

Multi-functional probes

-

Ubiquitinated peptides

-

Peptoids containing both lysine-type and arginine-type monomers

-

Carbohydrate synthesis

Quantitative Data Summary

The efficiency of Dde and ivDde deprotection is influenced by several factors, including the reagent concentration, reaction time, and the peptide sequence itself. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Condition | Observation | Reference |

| Hydrazine Concentration | 2% Hydrazine in DMF | Standard condition for Dde/ivDde removal. | |

| 4% Hydrazine in DMF | Can lead to nearly complete ivDde removal when 2% is insufficient. | ||

| >2% Hydrazine | Higher concentrations can cause peptide cleavage at Gly residues and convert Arg to Orn. | ||

| Reaction Time (Hydrazine) | 3 x 3 minutes | A common protocol for Dde/ivDde removal. | |

| 3 x 5 minutes | Marginal increase in deprotection completion compared to 3 x 3 minutes. | ||

| Hydroxylamine Deprotection | Hydroxylamine hydrochloride and imidazole in NMP | Offers true orthogonality with the Fmoc group. | |

| ivDde Removal Efficiency | 2% Hydrazine in DMF, 3 x 3 min | Can result in only ~50% removal in some cases. | |

| 4% Hydrazine in DMF, 3 x 3 min | Achieved nearly complete ivDde removal. |

Experimental Protocols

Detailed methodologies for the introduction and removal of the Dde protecting group are crucial for successful synthesis.

Protocol 1: Selective Removal of Dde/ivDde with 2% Hydrazine in DMF

This method is the most common for Dde deprotection but will also cleave the Fmoc group. Therefore, the N-terminal α-amino group should be protected with a Boc group.

Materials:

-

Dde/ivDde-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

Procedure:

-

Swell the Dde-protected peptide-resin in DMF for 30 minutes.

-

Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.

-

Drain the DMF from the swollen resin.

-

Add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).

-

Agitate the mixture gently at room temperature for 3 minutes.

-

Drain the reagent solution.

-

Repeat the hydrazine treatment (steps 4-6) two more times.

-

Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual reagents and byproducts. The resin is now ready for the subsequent synthetic step.

Protocol 2: Selective Removal of Dde with Hydroxylamine (Fmoc-Orthogonal)

This protocol is recommended for the selective deprotection of the Dde group when the preservation of the Fmoc group is critical.

Materials:

-

Dde-protected peptide-resin

-

N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

-

Hydroxylamine hydrochloride

-

Imidazole

Procedure:

-

Swell the Dde-protected peptide-resin in NMP for 30 minutes.

-

Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent relative to the Dde-protected amine) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).

-

Drain the NMP from the swollen resin.

-

Add the deprotection solution to the resin.

-

Agitate the mixture gently at room temperature for 30 to 60 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with NMP (3 x 10 mL per gram of resin). The resin is now ready for the next synthetic step.

Visualizing Dde Chemistry Workflows

The following diagrams illustrate key logical and experimental workflows in Dde protecting group chemistry.

Caption: Decision pathway for selecting the appropriate Dde deprotection reagent.

Caption: General experimental workflow for SPPS incorporating a Dde-protected amino acid.

Conclusion

The Dde protecting group, along with its more robust ivDde variant, represents an indispensable tool in the arsenal of synthetic chemists. Its orthogonality to commonly used protecting groups in peptide synthesis allows for a high degree of control and flexibility in the design and synthesis of complex biomolecules. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for leveraging the full potential of Dde chemistry in research and drug development endeavors. The ability to perform site-specific modifications opens up a vast landscape for the creation of novel therapeutics, diagnostic agents, and research tools with tailored properties and functions.

References

The Kinetics and Application of DBCO-Azide Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Bioorthogonal Chemistry

In the intricate landscape of biological research and therapeutic development, the ability to specifically and efficiently label and conjugate biomolecules is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a leading bioorthogonal reaction, allowing for the covalent ligation of molecules in complex biological media without interfering with native cellular processes.[1] At the core of this technology is the reaction between a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2]

This technical guide provides an in-depth exploration of the reactivity of DBCO with azide-modified molecules. It covers the fundamental reaction kinetics, presents quantitative data for reaction optimization, details robust experimental protocols for protein conjugation, and offers visual workflows to guide experimental design. The information is tailored for professionals in chemical biology, drug development, and materials science who leverage this powerful chemistry for applications ranging from antibody-drug conjugates (ADCs) and in vivo imaging to surface modification and proteomics.[3][4]

The DBCO Reagent: Mechanism and Reactivity

The SPAAC reaction is a [3+2] cycloaddition between the strained triple bond of a cyclooctyne (the dipolarophile) and an azide (the 1,3-dipole), which forms a stable triazole linkage.[1] The driving force of the reaction is the significant ring strain inherent to the DBCO molecule, which dramatically lowers the activation energy of the cycloaddition. This intrinsic reactivity allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper(I) catalyst, which is a major advantage over the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The bioorthogonal nature of the reaction stems from the fact that both DBCO and azide functional groups are abiotic; they are chemically inert to the vast majority of functional groups found in biological systems, such as amines, thiols, and carboxylates, ensuring exquisite reaction specificity.

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data on DBCO-Azide Reactivity

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), a higher value indicating a faster reaction. This constant is critical for designing experiments, especially when working with low concentrations of precious biomolecules. The reactivity is influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction environment.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes

This table compares the reactivity of DBCO with other commonly used cyclooctynes against a standard benzyl azide reactant. DBCO derivatives consistently show the highest reaction rates, making them ideal for applications requiring rapid kinetics.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | |

| BCN | Benzyl Azide | ~0.06 - 0.1 | |

| OCT | Benzyl Azide | ~0.0024 |

Note: Rates can vary based on the specific derivatives, solvent, and temperature used.

Table 2: Influence of Azide Structure on Reaction Rate with DBCO

The electronic nature of the azide substituent can impact reaction kinetics. Electron-withdrawing groups on the azide can sometimes alter the reaction mechanism and rate.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Reference(s) |

| DBCO | Benzyl Azide (Bn-N₃) | 0.24 | CH₃CN:H₂O (3:1) | |

| DBCO | Phenyl Azide (Ph-N₃) | 0.033 | CH₃CN:H₂O (3:1) | |

| DBCO-PEG | Azido-Peptide 1 | 0.34 | HBS Buffer (pH 7.4) | |

| Sulfo-DBCO | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES Buffer (pH 7) | |

| Sulfo-DBCO | 3-azido-L-alanine | 0.32 - 0.85 | PBS Buffer (pH 7) |

Table 3: Effect of Reaction Conditions on SPAAC Kinetics

Reaction conditions such as buffer composition, pH, and temperature significantly affect the rate of the DBCO-azide ligation. A recent study systematically investigated these effects, providing valuable data for optimizing conjugation protocols.

| Condition | Buffer/Parameter | Azide Reactant | Temperature | k₂ (M⁻¹s⁻¹) | Reference(s) |

| Buffer Type | PBS (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 0.85 | |

| HEPES (pH 7) | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 1.22 | ||

| DMEM Media | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 0.97 | ||

| RPMI Media | 1-azido-1-deoxy-β-D-glucopyranoside | 25°C | 0.77 | ||

| pH | Borate Buffer (pH 8) | 3-azido-L-alanine | 25°C | 0.44 | |

| Borate Buffer (pH 9) | 3-azido-L-alanine | 25°C | 0.58 | ||

| Borate Buffer (pH 10) | 3-azido-L-alanine | 25°C | 0.72 | ||

| Temperature | Acetonitrile | Benzyl Azide | 0°C | 0.0005 | |

| Acetonitrile | Benzyl Azide | 37°C | 0.0583 |

Data shows that HEPES buffer generally yields faster reactions than PBS, and higher pH values (up to 10) can increase the reaction rate.

Experimental Protocols

The following section provides detailed methodologies for the labeling of proteins with DBCO and subsequent conjugation to azide-modified molecules.

Figure 2: General experimental workflow for DBCO-protein conjugation.

Protocol 1: Labeling a Protein with DBCO-NHS Ester

This protocol details the covalent attachment of a DBCO moiety to a protein by targeting primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester.

-

Reagent Preparation:

-

Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Immediately before use, reconstitute the DBCO-NHS ester reagent in anhydrous DMSO to a stock concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions; therefore, fresh preparation is critical.

-

-

Conjugation Reaction:

-

Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Ensure the final concentration of DMSO in the reaction mixture is below 20% to prevent protein precipitation.

-

Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.

-

Protocol 2: Purification of the DBCO-Labeled Protein

It is crucial to remove the excess, unreacted DBCO reagent before proceeding to the SPAAC reaction to prevent it from reacting with the azide-modified molecule.

-

Purification Method:

-

Spin Desalting Columns / Size-Exclusion Chromatography (SEC): This is the most common and efficient method for rapidly removing small molecules from proteins. Equilibrate the column with the desired buffer (e.g., PBS, pH 7.4) and process the sample according to the manufacturer's instructions. The DBCO-protein will elute in the early fractions or void volume.

-

Dialysis: For larger volumes, dialysis against an appropriate buffer is an effective, albeit slower, method for removing small molecules.

-

-

Determination of Degree of Labeling (DOL) (Optional):

-

The average number of DBCO molecules conjugated per protein can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified DBCO-protein solution at 280 nm (A₂₈₀) and ~309 nm (A₃₀₉, the absorbance maximum for DBCO).

-

Calculate the DOL using the following formula: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

-

Where:

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_DBCO is the molar extinction coefficient of the DBCO group (~12,000 M⁻¹cm⁻¹ at 309 nm).

-

CF is the correction factor for the DBCO absorbance at 280 nm (~1.089).

-

-

-

Protocol 3: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the "click" reaction between the purified DBCO-protein and an azide-functionalized molecule (e.g., fluorescent dye, oligonucleotide, or small molecule drug).

-

Reaction Setup:

-

In a suitable reaction vessel, combine the purified DBCO-labeled protein with the azide-modified molecule.

-

A molar excess of 2-4x of the azide-molecule to the DBCO-protein is a common starting point to drive the reaction to completion.

-

Crucially, ensure all buffers are free of sodium azide , as it will compete with the target molecule and react with the DBCO groups.

-

-

Incubation:

-

Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Higher temperatures (up to 37°C) and longer incubation times can increase the reaction yield, but the stability of the biomolecules must be considered.

-

-

Final Purification:

-

Purify the final protein conjugate to remove any unreacted azide-molecule or other impurities. The method will depend on the nature of the final conjugate.

-

Methods include SEC, Hydrophobic Interaction Chromatography (HIC), Ion-Exchange Chromatography (IEX), or Affinity Chromatography (e.g., Protein A for antibodies).

-

-

Validation:

-

Analyze the final product to confirm successful conjugation. Standard methods include SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, and HPLC.

-

Applications in Cell Biology: A Workflow for Surface Labeling

A powerful application of SPAAC is the specific labeling of proteins on the surface of living cells. This is often achieved by metabolically or genetically incorporating an azide-bearing unnatural amino acid into a protein of interest, followed by treatment with a DBCO-functionalized probe (e.g., a fluorophore).

Figure 3: Workflow for live cell-surface protein labeling using SPAAC.

Conclusion

The strain-promoted cycloaddition between DBCO and azides stands as one of the most robust and versatile bioorthogonal reactions available to scientists. Its high speed, specificity, and biocompatibility have cemented its role in the development of sophisticated bioconjugates, from targeted therapeutics to advanced molecular imaging agents. By understanding the underlying kinetics and employing optimized, validated protocols, researchers can effectively harness the power of DBCO-azide chemistry to advance their scientific and developmental objectives.

References

An In-depth Technical Guide to the Solubility Characteristics of Dde Biotin-PEG4-DBCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Dde Biotin-PEG4-DBCO, a key reagent in bioconjugation and targeted drug delivery. Understanding the solubility of this molecule is critical for its effective use in experimental design, ensuring reproducibility and the success of downstream applications such as copper-free click chemistry, proximity labeling, and the development of antibody-drug conjugates (ADCs).

Core Physicochemical Properties and Solubility Profile

This compound is a multifunctional molecule featuring a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protected biotin, a hydrophilic tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) group. Each component contributes to its overall physicochemical properties and solubility.

-

Dde-Biotin: The Dde protecting group allows for the mild release of the biotinylated molecule from streptavidin, a key feature for certain purification and analysis workflows. The biotin moiety itself has limited water solubility.

-

PEG4 Spacer: The hydrophilic PEG4 spacer significantly enhances the aqueous solubility of the entire construct.[][2] This spacer helps to mitigate the aggregation and precipitation often observed with hydrophobic biotin and DBCO moieties, especially when conjugated to large biomolecules.

-

DBCO Group: The DBCO group is essential for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry.[3] The DBCO moiety is largely hydrophobic.

The combination of these groups results in an amphiphilic molecule. While specific quantitative solubility data for this compound is not widely published by manufacturers, the solubility of structurally similar PEGylated DBCO and biotin compounds provides valuable insights. Generally, this compound is expected to be soluble in common organic solvents and to possess a degree of aqueous solubility, which is crucial for biological applications.

Quantitative Solubility Data

Due to the lack of publicly available quantitative data, the following table is provided as a template for researchers to record their own experimental findings. Based on the properties of similar compounds, a recommended starting point for solvent selection is provided.

| Solvent | Expected Solubility Range (Qualitative) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | High | User to determine | User to determine | 25 |

| Dimethylformamide (DMF) | High | User to determine | User to determine | 25 |

| Dichloromethane (DCM) | Moderate to High | User to determine | User to determine | 25 |

| Ethanol | Moderate | User to determine | User to determine | 25 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low to Moderate | User to determine | User to determine | 25 |

| Deionized Water | Low to Moderate | User to determine | User to determine | 25 |

Note: The molecular weight of this compound is approximately 872.09 g/mol , which should be used for molarity calculations.

Experimental Protocol: Determining the Thermodynamic Solubility of this compound

The following is a detailed shake-flask method, a gold standard for determining thermodynamic solubility, adapted for this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, DMF, PBS pH 7.4)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator at 25°C)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and calibrated pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a vial. The key is to have undissolved solid remaining at the end of the equilibration period.

-

Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for 24 to 48 hours. This extended time is to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, let the vials stand for at least 1 hour to allow the excess solid to settle.

-

Carefully withdraw the supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method:

-

HPLC-UV: This is the preferred method for its specificity and sensitivity. The concentration of the compound in the filtrate is determined by comparing its peak area to a calibration curve generated from the standard solutions. A C18 column is often suitable.

-

UV-Vis Spectrophotometry: If a suitable chromophore exists and there are no interfering substances, the absorbance of the filtrate can be measured at the wavelength of maximum absorbance (λmax) and the concentration can be calculated using a calibration curve.

-

-

-

Calculation of Solubility:

-

The concentration determined from the calibration curve is the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

-

Express the solubility in mg/mL and mM.

-

Visualization of Experimental Workflow

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for determining thermodynamic solubility.

References

An In-depth Technical Guide to the Chemical Stability of Dde Biotin-PEG4-DBCO in Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Dde Biotin-PEG4-DBCO, a versatile trifunctional linker used in bioconjugation, proteomics, and drug development. Understanding the stability of each functional moiety—the Dde protecting group, the biotin handle, the PEG4 spacer, and the DBCO reactive group—is critical for designing robust experimental workflows and ensuring the integrity of conjugated biomolecules.

Introduction to this compound

This compound is a key reagent in bioorthogonal chemistry, enabling the precise labeling, capture, and release of target molecules. Its modular design allows for a "catch-and-release" approach in applications such as affinity purification and targeted drug delivery. The stability of this linker under various buffer conditions, including pH, temperature, and the presence of common laboratory reagents, directly impacts its efficacy and the reproducibility of experimental results.

Below is a diagram illustrating the structure of this compound and its key functional components.

Caption: Structure of this compound.

Chemical Stability of Functional Moieties

The overall stability of this compound is determined by the individual stabilities of its components in a given chemical environment.

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Protecting Group

The Dde group is an amine-protecting group that is stable under conditions used for Fmoc solid-phase peptide synthesis (SPPS), such as treatment with piperidine and trifluoroacetic acid (TFA)[1]. However, it can be selectively cleaved under mild conditions using hydrazine or hydroxylamine[1][2].

Stability in Buffers:

While specific quantitative data on the stability of the Dde group in common aqueous buffers like PBS and Tris is not extensively published, it is generally considered stable under neutral and mildly acidic conditions in the absence of its specific cleaving agents. However, prolonged exposure to basic conditions may lead to slow degradation. A notable characteristic of the Dde group is its potential for migration between amine groups, a reaction that can be accelerated in the presence of piperidine[3].

Cleavage Conditions:

The removal of the Dde group is typically achieved with a dilute solution of hydrazine in an organic solvent, or with hydroxylamine.

| Reagent | Conditions | Efficacy | Reference |

| Hydrazine Monohydrate | 2% in DMF, Room Temperature, 3 x 3 minutes | Highly efficient, often complete within 10 minutes for solution-phase reactions. | |

| Hydroxylamine Hydrochloride / Imidazole | 1.3:1 ratio in NMP, Room Temperature, 30-60 minutes | Effective, can be used as an alternative to hydrazine. |

It is important to note that hydrazine can also remove Fmoc groups, so for selective Dde deprotection in the presence of Fmoc, the N-terminus should be protected with a Boc group.

DBCO (Dibenzocyclooctyne) Group

The DBCO group is a strained alkyne used for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. It is generally stable in aqueous buffers commonly used for bioconjugation.

Stability in Buffers:

The stability of the DBCO group is influenced by pH and temperature. It is most stable at neutral to slightly basic pH and can degrade under strongly acidic conditions (pH < 5). Prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity due to potential oxidation or addition of water to the strained triple bond.

The following table summarizes the stability of a DBCO-PEG conjugate in various buffers, which can serve as a guideline for this compound.

| Buffer (pH) | Temperature (°C) | Time (hours) | Remaining Integrity (%) | Reference |

| - (5.0) | 25 | 24 | 85 - 90 | |

| PBS (7.4) | 4 | 48 | >95 | |

| PBS (7.4) | 25 | 24 | 90 - 95 | |

| PBS (7.4) | 37 | 24 | 80 - 85 | |

| - (8.5) | 25 | 24 | 90 - 95 |

A study on a DBCO-modified antibody showed a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C or -20°C. For long-term storage, it is recommended to avoid buffers containing azides or thiols (e.g., DTT, TCEP).

PEG4 (Polyethylene Glycol) Linker

Biotin Moiety

Biotin is a highly stable vitamin that serves as an excellent affinity handle for streptavidin or avidin. It is stable in moderately acidic and neutral aqueous solutions for several months. It can also withstand heating to 100°C in these solutions. Its stability decreases in solutions with a pH above 9.

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound by HPLC

This protocol is adapted from a method for assessing the stability of a DBCO-PEG conjugate and can be used to quantify the stability of this compound in a specific buffer.

Objective: To determine the rate of degradation of this compound in an aqueous buffer over time.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4; Tris-HCl, pH 8.0)

-

Reverse-Phase HPLC (RP-HPLC) with a C18 column

-

UV Detector (monitoring at ~309 nm for DBCO and other relevant wavelengths)

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Thermostated incubator or water bath

Procedure:

-

Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare Working Solutions: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM. Prepare separate samples for each time point and condition to be tested.

-

Incubation: Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

-

Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the respective sample.

-

HPLC Analysis:

-

Inject the aliquot onto the RP-HPLC system.

-

Use a suitable gradient of Mobile Phase A and B to elute the compound and any degradation products.

-

Monitor the elution profile using the UV detector.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound at T=0.

-

Integrate the peak area of the intact compound at each time point.

-

Calculate the percentage of intact reagent remaining at each time point relative to the T=0 peak area.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Caption: Workflow for HPLC-based Stability Assessment.

Protocol for Dde Group Cleavage

This protocol describes the standard method for removing the Dde protecting group from a biomolecule.

Materials:

-

Dde-protected biomolecule

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Prepare Cleavage Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.